molecular formula C12H7Cl2N3 B14055589 2-(2,5-Dichlorophenyl)pyrimidine-5-acetonitrile

2-(2,5-Dichlorophenyl)pyrimidine-5-acetonitrile

Cat. No.: B14055589
M. Wt: 264.11 g/mol
InChI Key: HWIMJUNCPNQMEJ-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)pyrimidine-5-acetonitrile is a chemical compound with the molecular formula C12H7Cl2N3 and a molecular weight of 264.11 g/mol It is characterized by the presence of a pyrimidine ring substituted with a 2,5-dichlorophenyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)pyrimidine-5-acetonitrile typically involves the reaction of 2,5-dichlorobenzonitrile with a suitable pyrimidine derivative under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)pyrimidine-5-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-(2,5-Dichlorophenyl)pyrimidine-5-acetonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)pyrimidine-5-acetonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)pyrimidine-5-acetonitrile
  • 2-(3,5-Dichlorophenyl)pyrimidine-5-acetonitrile
  • 2-(2,5-Dichlorophenyl)pyrimidine-4-acetonitrile

Uniqueness

2-(2,5-Dichlorophenyl)pyrimidine-5-acetonitrile is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the acetonitrile group on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H7Cl2N3

Molecular Weight

264.11 g/mol

IUPAC Name

2-[2-(2,5-dichlorophenyl)pyrimidin-5-yl]acetonitrile

InChI

InChI=1S/C12H7Cl2N3/c13-9-1-2-11(14)10(5-9)12-16-6-8(3-4-15)7-17-12/h1-2,5-7H,3H2

InChI Key

HWIMJUNCPNQMEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC=C(C=N2)CC#N)Cl

Origin of Product

United States

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